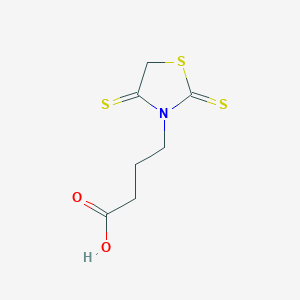

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

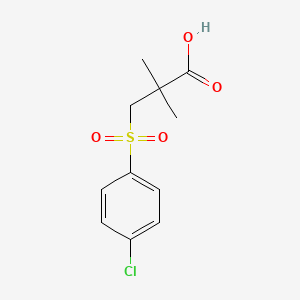

“4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid” is a specialty product for proteomics research . It has a molecular formula of C7H9NO2S3 .

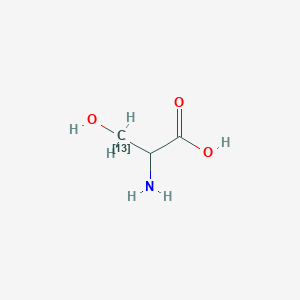

Molecular Structure Analysis

The molecular structure of “4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid” is characterized by a thiazolidine core, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains two carbonyl groups (C=O) and a butanoic acid moiety .Physical And Chemical Properties Analysis

The compound has a molecular formula of C7H9NO2S3 and an average mass of 235.347 Da . More specific physical and chemical properties might be found in specialized chemical literature or databases.Wissenschaftliche Forschungsanwendungen

Synthesis and Development

The synthesis of 1,3-thiazolidin-4-ones and their functionalized analogues has been a subject of interest since the mid-nineteenth century. Advances in synthetic methodologies, including green chemistry, have facilitated the production of these compounds, which exhibit a wide range of biological activities. The 1,3-thiazolidin-4-one nucleus and its derivatives such as glitazones and rhodanines have been identified as possessing great pharmacological importance, found in commercial pharmaceuticals with potential activities against various diseases. This highlights the molecule's significance in medicinal chemistry and its promising future in drug development (Santos et al., 2018).

Green Synthesis and Environmental Considerations

The green synthesis of thiazolidinone derivatives represents an important advancement in the context of environmental sustainability. This approach minimizes hazardous material use and optimizes synthetic processes, making the production of these compounds more eco-friendly. Such methodologies not only align with environmental conservation efforts but also enhance the feasibility of synthesizing a wide array of biologically active thiazolidinones for potential therapeutic applications (JacqulineRosy et al., 2019).

Biological Activities

Thiazolidin-4-ones exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. These activities are attributed to the structural diversity and the ability to undergo various functional modifications. The study of these compounds' bioactivity has facilitated the identification of novel drug agents, underscoring the therapeutic potential of thiazolidinone derivatives in addressing a range of diseases (Mech et al., 2021).

Anticancer Applications

Specifically, in the realm of anticancer research, 4-thiazolidinone derivatives have been highlighted for their potential in antitumor drug design. The exploration of molecular hybridization methodologies and strategies in small molecule design has been instrumental in identifying hit/lead compounds with anticancer activity. This underscores the innovative approaches being taken to harness the therapeutic potential of these compounds in oncology (Roszczenko et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S3/c9-6(10)2-1-3-8-5(11)4-13-7(8)12/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPOMYQMXTULDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)N(C(=S)S1)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485623 |

Source

|

| Record name | 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid | |

CAS RN |

60708-95-4 |

Source

|

| Record name | 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)